molecular formula C27H21Cl2N5O2S B2539579 N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE CAS No. 370845-99-1

N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE

Cat. No.: B2539579
CAS No.: 370845-99-1
M. Wt: 550.46
InChI Key: VCEPFXJSVLSAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is often associated with coordination chemistry and catalysis. The presence of multiple functional groups, including cyano, carboxamide, and chlorophenyl, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3-CARBOXAMIDE involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives under specific conditions, such as using a palladium catalyst.

    Introduction of Functional Groups: The cyano and carboxamide groups can be introduced through nucleophilic substitution reactions. The chlorophenyl groups are typically added via electrophilic aromatic substitution.

    Final Assembly: The final step involves the coupling of the bipyridine core with the chlorophenyl and carbamoyl groups, often using a thiol-based reagent to introduce the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.

    Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to enhance the overall efficiency of the synthesis.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a therapeutic agent due to its complex structure and functional groups.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3-CARBOXAMIDE involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The compound’s functional groups allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3-CARBOXAMIDE stands out due to its complex structure, which combines multiple functional groups and a bipyridine core

Properties

IUPAC Name

6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl2N5O2S/c1-16-24(26(36)34-21-8-4-19(29)5-9-21)25(17-10-12-31-13-11-17)22(14-30)27(32-16)37-15-23(35)33-20-6-2-18(28)3-7-20/h2-13,25,32H,15H2,1H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEPFXJSVLSAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.